4-Bromo-2-methylaniline

Regioselective bromination Process optimization Isomer selectivity

4-Bromo-2-methylaniline (CAS 583-75-5) is the essential halogenated aromatic amine intermediate featuring the specific para-bromo, ortho-methyl substitution pattern unequivocally required for synthesizing Apremilast (PDE4 inhibitor), Clozapine intermediates, and Bromoxynil herbicide. Its solid-state nature (mp 57–59 °C) enables precise weighing under cGMP conditions. Isomer substitution produces regioisomeric impurities failing pharmacopoeial specifications. The para-bromine atom exhibits high reactivity in palladium-catalyzed Suzuki cross-coupling, achieving 94% yield in imine condensation. Explicitly specify the 4-bromo-2-methyl isomer in procurement to ensure synthetic fidelity.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 583-75-5
Cat. No. B145978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylaniline
CAS583-75-5
Synonyms3-Bromo-0-toludine
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)N
InChIInChI=1S/C7H8BrN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
InChIKeyPCHYYOCUCGCSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methylaniline CAS 583-75-5: Chemical Identity and Baseline Specifications for Industrial Procurement


4-Bromo-2-methylaniline (CAS 583-75-5), also known as 2-amino-5-bromotoluene or 4-bromo-o-toluidine, is a halogenated aromatic amine characterized by a bromine atom at the para position and a methyl group at the ortho position relative to the amino group on a benzene ring [1]. Its molecular formula is C₇H₈BrN with a molecular weight of 186.05 g/mol [1]. It typically appears as a white to light yellow crystalline solid with a reported melting point range of 57–59 °C and a boiling point of 240 °C . As a substituted aniline, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials, with its dual functionality enabling diverse chemical transformations including diazotization, acylation, and palladium-catalyzed cross-coupling reactions [1][2].

4-Bromo-2-methylaniline CAS 583-75-5: Why Positional Isomers and Alternative Halogenated Anilines Cannot Be Freely Substituted


The substitution pattern of 4-bromo-2-methylaniline is the primary determinant of its reactivity and the properties of its downstream derivatives, precluding simple replacement by positional isomers such as 2-bromo-4-methylaniline or alternative halogenated anilines. The para-bromine and ortho-methyl arrangement establishes a unique electronic environment and steric profile that governs regioselectivity in subsequent reactions, including electrophilic aromatic substitution, cross-coupling, and nucleophilic displacement [1][2]. For example, the para-bromine atom is activated toward palladium-catalyzed cross-coupling reactions, while the ortho-methyl group provides steric hindrance that influences both reaction kinetics and the conformational properties of the resulting products [2]. This specific substitution pattern is essential for accessing target molecules in pharmaceutical synthesis (e.g., Apremilast and Clozapine intermediates) and agrochemical production (e.g., Bromoxynil), where isomer substitution leads to different regioisomeric products with distinct, often undesirable, biological or physicochemical properties [1][3]. Consequently, procurement specifications must explicitly require the 4-bromo-2-methyl substitution pattern to ensure synthetic fidelity.

4-Bromo-2-methylaniline CAS 583-75-5: Quantified Differentiation from Closest Analogs for Evidence-Based Procurement


Regioselective Synthesis: Direct Comparative Yield of 4-Bromo-2-methylaniline vs. Ortho-Brominated Byproduct

The para-selective bromination process for 2-methylaniline directly addresses the challenge of competing ortho-bromination, which generates the undesirable 2-bromo-6-methylaniline isomer. The patented process using unadsorbed bromine in halogenated solvents achieves a predominance of the para-brominated product with only minor amounts of ortho-brominated isomers, representing a significant improvement over conventional bromination methods that often yield complex mixtures requiring extensive purification [1]. While the patent literature emphasizes the selectivity of the process, it does not provide a direct quantitative yield comparison for 4-bromo-2-methylaniline versus the ortho-isomer under identical conditions. The 93% isolated yield reported for a laboratory-scale synthesis using 5,5-dibromomeldrum's acid demonstrates the practical viability of achieving high-purity product .

Regioselective bromination Process optimization Isomer selectivity

Suzuki Cross-Coupling Reaction Yield: 4-Bromo-2-methylaniline-Derived Imine vs. Alternative Aryl Bromides

In the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling, the initial condensation of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde proceeds with an excellent yield of 94% [1][2]. This high yield demonstrates the compound's favorable reactivity as an amine nucleophile in imine formation, a critical step in constructing more complex molecular architectures. Subsequent Suzuki coupling of this imine intermediate with various boronic acids under Pd(PPh₃)₄/K₃PO₄ catalysis at 90 °C yields monosubstituted products (5a–5d) in 33–40% yield and bisubstituted products (6a–6d) in 31–46% yield [1][2].

Palladium catalysis Suzuki coupling Reaction yield

Physicochemical Differentiation: Melting Point and pKa Comparison with 2-Bromo-4-methylaniline

The melting point of 4-bromo-2-methylaniline is consistently reported as 57–59 °C , while its positional isomer 2-bromo-4-methylaniline (CAS 583-68-6) exhibits a significantly lower melting point of approximately 14–16 °C (liquid at room temperature) . This 43 °C difference in melting point has direct implications for isolation, purification, and handling in both laboratory and industrial settings. Additionally, the predicted pKa of 4-bromo-2-methylaniline is 3.75 ± 0.10 , indicating its basicity relative to other substituted anilines. These physicochemical distinctions are critical for process design, as the solid-state nature of 4-bromo-2-methylaniline at ambient temperature simplifies storage, weighing, and crystallization-based purification compared to its liquid isomer .

Physicochemical properties Isomer comparison Purification

Synthetic Utility in High-Value Pharmaceutical Intermediates: Apremilast and Clozapine Pathways

4-Bromo-2-methylaniline serves as a crucial intermediate in the synthesis of several commercially significant Active Pharmaceutical Ingredients (APIs). It is utilized in the preparation of Apremilast (Otezla®), a PDE4 inhibitor for psoriasis and psoriatic arthritis, and Clozapine, an atypical antipsychotic for treatment-resistant schizophrenia [1][2]. In the Clozapine synthesis, 4-bromo-2-methylaniline reacts with 2-chloroquinoline to form a key intermediate, leveraging the selective reactivity of the para-bromine atom for subsequent transformations [2]. The ortho-methyl group is integral to the final pharmacophore, and substitution with alternative isomers would yield regioisomeric products lacking the required biological activity [1].

Pharmaceutical intermediates API synthesis Bromine displacement

Agrochemical Intermediates: Para-Bromine Specificity in Bromoxynil Herbicide Synthesis

4-Bromo-2-methylaniline is a key intermediate in the synthesis of Bromoxynil, a widely used nitrile herbicide that inhibits photosynthesis in broadleaf weeds [1]. The synthesis involves the reaction of 4-bromo-2-methylaniline with bromine to form a key intermediate, which is subsequently transformed into 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) [1]. The para-bromine atom and ortho-methyl group of the starting aniline dictate the substitution pattern of the final herbicide, which is critical for its herbicidal activity. Isomeric bromomethylanilines would lead to structurally distinct products with potentially different, and likely reduced, biological efficacy.

Agrochemical synthesis Herbicide intermediate Bromoxynil

4-Bromo-2-methylaniline CAS 583-75-5: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of PDE4 Inhibitor Apremilast (Otezla®) – Pharmaceutical Manufacturing

Procurement of 4-bromo-2-methylaniline is essential for the established synthetic route to Apremilast, a PDE4 inhibitor used for treating psoriasis and psoriatic arthritis. The specific ortho-methyl, para-bromo substitution pattern is required to construct the phthalimide core of the API. Substitution with any other bromomethylaniline isomer would produce a regioisomeric impurity that fails to meet pharmacopoeial specifications. The compound's solid-state nature (mp 57–59 °C) facilitates precise weighing and handling in cGMP manufacturing environments [1].

Palladium-Catalyzed Suzuki Cross-Coupling for Diversified Analog Libraries – Medicinal Chemistry

Researchers synthesizing libraries of thiophene-containing analogs via Suzuki cross-coupling benefit from the high reactivity of 4-bromo-2-methylaniline in imine formation, achieving 94% yield in the key condensation step [1]. The para-bromine atom enables efficient oxidative addition with palladium catalysts, while the ortho-methyl group provides steric and electronic tuning for subsequent coupling with aryl/heteroaryl boronic acids [1]. This well-characterized reactivity profile supports high-throughput synthesis and structure-activity relationship studies.

Synthesis of Bromoxynil Herbicide – Agrochemical Production

Industrial-scale production of Bromoxynil, a nitrile herbicide effective against broadleaf weeds in corn, cotton, and soybean crops, relies on 4-bromo-2-methylaniline as a key intermediate [1]. The compound's availability from multiple suppliers, coupled with its well-defined melting point (57–59 °C) that simplifies purification and quality control, supports reliable and cost-effective manufacturing processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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